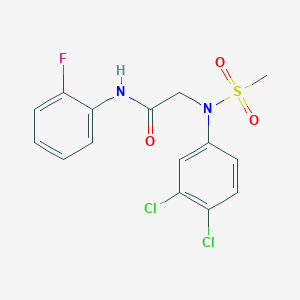![molecular formula C24H18ClNO2 B4896990 N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide, also known as AH7614, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and exhibits a unique mechanism of action that makes it a promising candidate for drug development.
作用機序
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide exerts its pharmacological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly selective in its pharmacological effects, which reduces the risk of off-target effects. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Another potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, further research is needed to optimize the pharmacological properties of this compound, such as its solubility and bioavailability, to improve its therapeutic potential.
合成法
The synthesis of N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-1-naphthaldehyde in the presence of a base to form the corresponding benzaldehyde. The benzaldehyde is then reacted with N-(2-hydroxyethyl)aniline in the presence of a catalyst to yield this compound.
科学的研究の応用
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO2/c25-20-13-7-6-12-19(20)23(26-24(28)17-9-2-1-3-10-17)22-18-11-5-4-8-16(18)14-15-21(22)27/h1-15,23,27H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCZVOWWUGACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)
![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)


![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)


![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)